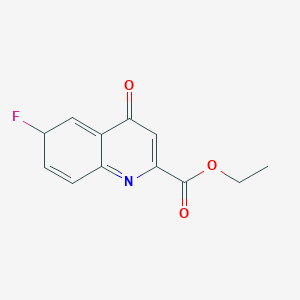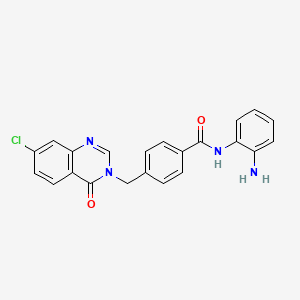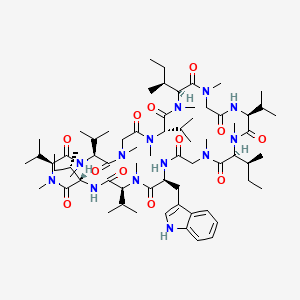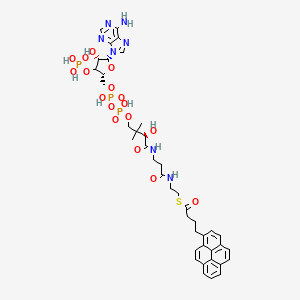
1-Pyrenebutanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrenebutanoyl-CoA is a type of coenzyme A that plays a significant role in metabolic processes. It is known for its ability to non-competitively inhibit phosphorylating (ADP-stimulated) respiration in rat liver mitochondria and competitively inhibit carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase . This compound is used extensively in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutanoyl-CoA involves several steps, starting with the preparation of pyrene derivatives. The pyrene derivative is then reacted with butanoyl chloride to form 1-pyrenebutanoyl chloride. This intermediate is subsequently reacted with coenzyme A under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrenebutanoyl-CoA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of pyrene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Pyrenebutanoyl-CoA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying lipid metabolism and membrane dynamics
Biology: Investigated for its role in mitochondrial respiration and enzyme inhibition
Medicine: Explored for its potential therapeutic applications in metabolic disorders
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
1-Pyrenebutanoyl-CoA exerts its effects by inhibiting specific enzymes involved in metabolic processes. It non-competitively inhibits phosphorylating respiration in mitochondria and competitively inhibits carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase . These actions disrupt the normal metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-CoA: Another coenzyme A derivative involved in metabolic processes.
Succinyl-CoA: Plays a role in the tricarboxylic acid cycle.
Malonyl-CoA: Involved in fatty acid synthesis.
Uniqueness
1-Pyrenebutanoyl-CoA is unique due to its fluorescent properties, making it a valuable tool for studying lipid metabolism and membrane dynamics. Its ability to inhibit specific enzymes also sets it apart from other coenzyme A derivatives .
Propiedades
Fórmula molecular |
C41H50N7O17P3S |
|---|---|
Peso molecular |
1037.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate |
InChI |
InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34+,35?,36+,40-/m1/s1 |
Clave InChI |
FXJCVEBQTCSQNB-XPNXHGDSSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



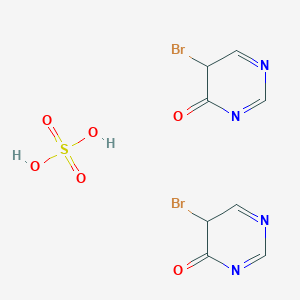
![2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12362957.png)
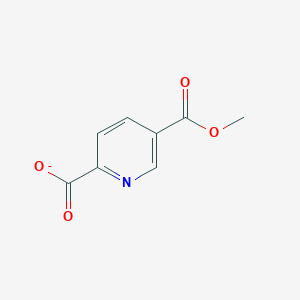

![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)
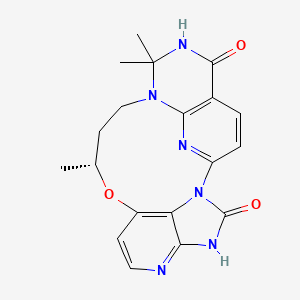
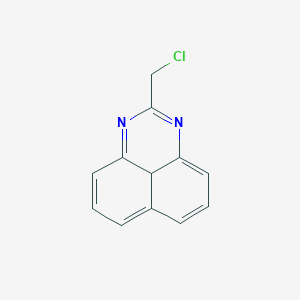
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)

